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  • Product: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
  • CAS: 152491-46-8

Core Science & Biosynthesis

Foundational

The Strategic Deployment of Chiral 2-Methyl-4-hydroxypiperidine Scaffolds in Modern Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] The introduction of stereo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] The introduction of stereochemical complexity into this privileged scaffold offers a powerful tool to refine pharmacological properties, enhancing potency, selectivity, and pharmacokinetic profiles while potentially mitigating off-target effects.[2][3] This technical guide provides a comprehensive analysis of the chiral 2-methyl-4-hydroxypiperidine scaffold, a key building block in the development of novel therapeutics. We will delve into the stereoselective synthesis of its various isomers, explore its application in the design of antagonists for critical G-protein coupled receptors (GPCRs) such as orexin and neurokinin receptors, and examine the structure-activity relationships that govern its biological activity. This guide is intended to serve as a detailed resource for researchers and drug development professionals, providing both foundational knowledge and actionable protocols.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The rigid, yet conformationally flexible, chair-like structure of the piperidine ring makes it an ideal scaffold for presenting substituents in well-defined three-dimensional orientations. The introduction of chirality, particularly at multiple centers, exponentially increases the accessible chemical space and allows for a more nuanced interaction with biological targets.[3] The 2-methyl-4-hydroxypiperidine core, with its two stereocenters, can exist as four distinct stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The relative orientation of the methyl and hydroxyl groups (cis or trans) and the absolute configuration of each stereocenter can have a profound impact on a molecule's pharmacological profile.[4][5]

The strategic incorporation of this chiral scaffold can lead to:

  • Enhanced Potency and Selectivity: The precise positioning of the methyl and hydroxyl groups can optimize interactions with the target protein, leading to increased binding affinity and selectivity over related receptors.

  • Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved bioavailability and a more desirable half-life.[2]

  • Reduced Off-Target Effects and Toxicity: By favoring a specific stereoisomer that has a higher affinity for the intended target, the potential for off-target interactions and associated adverse effects can be minimized.[2]

This guide will explore the practical applications of these principles through the lens of the chiral 2-methyl-4-hydroxypiperidine scaffold.

Stereoselective Synthesis of 2-Methyl-4-hydroxypiperidine Isomers

Accessing the full therapeutic potential of the 2-methyl-4-hydroxypiperidine scaffold necessitates robust and stereocontrolled synthetic routes to each of its four stereoisomers. The ability to selectively generate cis and trans diastereomers, and to resolve the enantiomers of each, is critical for comprehensive structure-activity relationship (SAR) studies.

Diastereoselective Synthesis of cis- and trans-2-Methyl-4-hydroxypiperidines

A key challenge in the synthesis of 2,4-disubstituted piperidines is the control of diastereoselectivity. One effective strategy involves the diastereoselective reduction of a 2-methyl-4-oxopiperidine precursor. The choice of reducing agent and reaction conditions can favor the formation of either the cis (axial attack) or trans (equatorial attack) alcohol.

Another powerful approach is the aza-Prins cyclization, which can provide highly diastereoselective access to cis-4-hydroxypiperidines.[6] This method involves the reaction of a homoallylic amine with an aldehyde, followed by cyclization and trapping of the resulting cation with water.

Diagram: Logical Flow of Stereoselective Synthesis

G cluster_start Starting Materials cluster_synthesis Diastereoselective Synthesis cluster_resolution Chiral Resolution cluster_products Final Stereoisomers start Achiral Precursors cis_trans Diastereoselective Reaction (e.g., Reduction, Cyclization) start->cis_trans cis cis-2-Methyl-4-hydroxypiperidine (Racemic) cis_trans->cis Control of Stereochemistry trans trans-2-Methyl-4-hydroxypiperidine (Racemic) cis_trans->trans Control of Stereochemistry resolve_cis Chiral Chromatography or Diastereomeric Salt Formation cis->resolve_cis resolve_trans Chiral Chromatography or Diastereomeric Salt Formation trans->resolve_trans cis_R (2R,4S)-Isomer resolve_cis->cis_R cis_S (2S,4R)-Isomer resolve_cis->cis_S trans_R (2R,4R)-Isomer resolve_trans->trans_R trans_S (2S,4S)-Isomer resolve_trans->trans_S

Caption: General strategy for accessing all four stereoisomers.

Experimental Protocol: Stereoselective Reduction of N-Boc-2-methyl-4-oxopiperidine

This protocol outlines a general procedure for the diastereoselective reduction of a readily available piperidone precursor to afford either the cis or trans 2-methyl-4-hydroxypiperidine scaffolds.

Step 1: Synthesis of N-Boc-2-methyl-4-oxopiperidine

  • This starting material can be prepared via various literature methods, often involving a multi-step sequence starting from commercially available materials.

Step 2: Diastereoselective Reduction

  • For the cis Isomer (Axial Attack):

    • Dissolve N-Boc-2-methyl-4-oxopiperidine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

    • Add L-Selectride® (1.0 M in THF, 1.1 eq) dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the cis-N-Boc-2-methyl-4-hydroxypiperidine.

  • For the trans Isomer (Equatorial Attack):

    • Dissolve N-Boc-2-methyl-4-oxopiperidine (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture in vacuo to remove the methanol.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the trans-N-Boc-2-methyl-4-hydroxypiperidine.

Step 3: Chiral Resolution

  • The racemic cis and trans products can be separated into their respective enantiomers using chiral HPLC or by forming diastereomeric salts with a chiral acid followed by fractional crystallization and liberation of the free base.

Therapeutic Applications and Structure-Activity Relationships

The chiral 2-methyl-4-hydroxypiperidine scaffold has emerged as a valuable component in the design of antagonists for several important GPCR targets, including orexin and neurokinin receptors. The stereochemistry of the scaffold plays a crucial role in determining the potency and selectivity of these antagonists.

Orexin Receptor Antagonists for the Treatment of Insomnia

The orexin system is a key regulator of the sleep-wake cycle, and antagonism of orexin receptors (OX1R and OX2R) is a validated therapeutic strategy for the treatment of insomnia.[7][8][9] Several orexin receptor antagonists incorporating substituted piperidine scaffolds have been developed.[10] The 2-methyl-4-hydroxypiperidine moiety can serve as a key recognition element, with the hydroxyl group forming a critical hydrogen bond with the receptor and the methyl group providing beneficial steric interactions and influencing the overall conformation of the molecule.

Structure-Activity Relationship Insights:

  • Stereochemistry at C4: The orientation of the hydroxyl group is often critical for potent orexin receptor antagonism. In many cases, a specific stereoisomer will exhibit significantly higher affinity due to the formation of a key hydrogen bond with a specific residue in the receptor binding pocket.

  • Stereochemistry at C2: The methyl group at the 2-position can serve to lock the piperidine ring in a preferred conformation, reducing the entropic penalty upon binding. The (R) or (S) configuration can influence the orientation of other substituents on the piperidine nitrogen, thereby affecting receptor affinity and subtype selectivity (OX1 vs. OX2).

Diagram: Orexin Receptor Antagonist Pharmacophore

G scaffold Chiral 2-Methyl-4-hydroxypiperidine Scaffold substituent1 Substituent 1 (e.g., Aryl, Heteroaryl) scaffold->substituent1 Positions other substituents substituent2 Substituent 2 (e.g., Amide, Urea) scaffold->substituent2 receptor Orexin Receptor Binding Pocket scaffold->receptor Conformational Rigidity & H-Bonding substituent1->receptor Hydrophobic/Aromatic Interactions substituent2->receptor Hydrogen Bonding/ Polar Interactions

Caption: Pharmacophore model for a 2-methyl-4-hydroxypiperidine-based orexin antagonist.

Neurokinin-1 (NK1) Receptor Antagonrants for Emesis and Other CNS Disorders

The neurokinin-1 (NK1) receptor, the receptor for the neuropeptide Substance P, is a well-established target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and has potential applications in other CNS disorders such as depression and anxiety.[11] Many potent NK1 receptor antagonists feature a piperidine core. The 2-methyl-4-hydroxypiperidine scaffold can be incorporated to optimize the orientation of key pharmacophoric elements and improve the overall drug-like properties of the molecule.

Structure-Activity Relationship Insights:

  • Cis/Trans Isomerism: The relative stereochemistry of the 2-methyl and 4-hydroxyl groups can have a dramatic effect on NK1 receptor affinity. For example, a cis relationship might be required to properly position a bulky substituent on the piperidine nitrogen for optimal interaction with a hydrophobic pocket in the receptor.

  • Absolute Configuration: The absolute stereochemistry at both C2 and C4 is often crucial for high-affinity binding. One enantiomer may be significantly more potent than the other, highlighting the importance of a stereoselective synthesis.

Compound Scaffold Stereochemistry Target Activity (IC₅₀/Kᵢ) Reference
Analog 1(2R,4S) - cisOrexin-2 Receptor15 nMFictional
Analog 2(2S,4R) - cisOrexin-2 Receptor250 nMFictional
Analog 3(2R,4R) - transOrexin-2 Receptor>10 µMFictional
Analog 4(2S,4S) - transOrexin-2 Receptor>10 µMFictional
Analog 5(2R,4S) - cisNK1 Receptor5 nMFictional
Analog 6(2S,4R) - cisNK1 Receptor80 nMFictional

Note: The data in this table is illustrative and intended to demonstrate the potential impact of stereochemistry on biological activity. Actual values would be dependent on the specific substituents attached to the scaffold.

Opioid Receptor Modulators for Pain Management

The piperidine scaffold is a classic feature of many opioid analgesics, including meperidine and fentanyl.[5] The development of safer opioid analgesics with reduced side effects, such as respiratory depression, is a major goal of modern medicinal chemistry.[12][13] The chiral 2-methyl-4-hydroxypiperidine scaffold can be used to create novel opioid receptor modulators with unique pharmacological profiles. The stereochemistry of the scaffold can influence selectivity for different opioid receptor subtypes (μ, δ, κ) and may also play a role in biased agonism, where a ligand preferentially activates one signaling pathway over another.

Conclusion and Future Perspectives

The chiral 2-methyl-4-hydroxypiperidine scaffold is a valuable building block in modern drug discovery, offering a powerful platform for the development of potent and selective therapeutics. The ability to control the stereochemistry at the C2 and C4 positions allows for a fine-tuning of pharmacological properties, leading to optimized interactions with biological targets and improved ADME profiles. While this guide has focused on its application in the development of orexin and NK1 receptor antagonists, the versatility of this scaffold suggests that it will find utility in a wide range of therapeutic areas.

Future research in this field will likely focus on the development of even more efficient and scalable stereoselective syntheses of the four isomers of 2-methyl-4-hydroxypiperidine. Furthermore, the incorporation of this scaffold into novel chemical libraries for high-throughput screening will undoubtedly lead to the discovery of new biological activities and the identification of novel drug candidates for a variety of diseases. The continued exploration of the rich chemical space offered by this chiral scaffold holds great promise for the future of medicine.

References

  • O'Brien, P., & Childs, A. C. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 6(19), 3241–3244.
  • PubChem. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]

  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. (n.d.). Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. (n.d.). Retrieved from [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). Retrieved from [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (n.d.). Retrieved from [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

  • Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Retrieved from [Link]

  • (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. (n.d.). Retrieved from [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. (n.d.). Google Patents.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (n.d.). Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). Retrieved from [Link]

  • Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (n.d.). Retrieved from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved from [Link]

  • Methyl (2R,4S)-N-BOC-4-Hydroxypiperidine-2-Carboxylate. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. (n.d.). Retrieved from [Link]

  • Safe Opioid Analgesic Designed. (2016, August 18). Drug Discovery and Development. Retrieved from [Link]

  • Structure–based discovery of opioid analgesics with reduced side effects. (2016, August 17). PMC. Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). Retrieved from [Link]

  • Azetidinylpropylpiperidine derivatives, intermediates and use as tachykinin antagonists. (n.d.). PubChem. Retrieved from [Link]

  • Dual orexin receptor antagonists - promising agents in the treatment of sleep disorders. (n.d.). Retrieved from [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia. Retrieved from [Link]

  • Antagonists of the orexin receptors. (n.d.). ResearchGate. Retrieved from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis -/ trans -Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3 H - pyrrol-2-yl)-amine (LNP 509), an I 1 Imidazoline Receptor Selective Ligand with Hypotensive Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereochemistry in Drug Action. (n.d.). Retrieved from [Link]

  • Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. (n.d.). Retrieved from [Link]

  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023, December 29). Patsnap Synapse. Retrieved from [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (n.d.). Retrieved from [Link]

  • Orexin receptor antagonists as therapeutic agents for insomnia. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (n.d.). Retrieved from [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
  • Opioid Analgesics. (n.d.). StatPearls. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Stereospecific Functionalization of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine via the Mitsunobu Reaction

Introduction: The Strategic Importance of Piperidines and the Mitsunobu Reaction in Drug Discovery The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperidines and the Mitsunobu Reaction in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its three-dimensional architecture allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The ability to stereoselectively introduce functional groups onto the piperidine ring is therefore of paramount importance in drug development. The (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a valuable chiral building block, offering multiple points for diversification.

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve the stereospecific inversion of a secondary alcohol's configuration.[1][2][3] This powerful transformation facilitates the conversion of alcohols into a wide array of functionalities, including esters, ethers, azides, and more, under mild conditions.[1][3][4] For a chiral secondary alcohol like (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, the Mitsunobu reaction provides a predictable and reliable method to introduce a nucleophile at the C-4 position with a clean inversion of stereochemistry, yielding the corresponding (2R,4R) product. This application note provides a detailed protocol and expert insights for performing the Mitsunobu reaction on this specific substrate, a key transformation for building complex and diverse molecular libraries for drug discovery.

Mechanistic Overview: A Symphony of Redox and Substitution

The Mitsunobu reaction is a complex yet elegant sequence of events involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3] The reaction proceeds through the formation of a key betaine intermediate from the reaction of PPh₃ and DEAD. This betaine then deprotonates the nucleophile (Nu-H). The resulting alcohol, in our case (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, attacks the activated phosphonium species, forming an oxyphosphonium salt. This salt is an excellent leaving group, which is then displaced by the nucleophile in a classical Sₙ2 fashion, leading to the desired product with complete inversion of stereochemistry at the carbinol center.[5]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [PPh₃⁺-N⁻(CO₂Et)N(CO₂Et)H] PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Oxyphosphonium [R-O-PPh₃]⁺ Nu⁻ Betaine->Oxyphosphonium Hydrazine DEAD-H₂ Betaine->Hydrazine Byproduct NuH Nu-H NuH->Betaine Protonation Alcohol (2R,4S)-R-OH Alcohol->Oxyphosphonium + Betaine Product (2R,4R)-R-Nu Oxyphosphonium->Product Sₙ2 Attack by Nu⁻ TPPO TPPO Oxyphosphonium->TPPO Byproduct

Caption: The mechanistic pathway of the Mitsunobu reaction.

Detailed Protocol: A Representative Esterification

This protocol details a representative Mitsunobu reaction using (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine and a generic carboxylic acid (R'-COOH) as the nucleophile.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine215.291.01.0
Carboxylic Acid (R'-COOH)Variable1.21.2
Triphenylphosphine (PPh₃)262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Anhydrous Tetrahydrofuran (THF)-10 mL-

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (1.0 mmol, 1.0 eq.), the carboxylic acid (1.2 mmol, 1.2 eq.), and triphenylphosphine (1.5 mmol, 1.5 eq.).

  • Dissolution: Add anhydrous THF (10 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 eq.) dropwise to the cooled solution over 10-15 minutes. A slight exotherm and a color change (typically to a pale yellow or orange) may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting alcohol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • The resulting residue will contain the desired product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the presence of byproducts. Several strategies can be employed:

    • Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, with hexanes and ethyl acetate, is typically effective.

    • Crystallization: If the product is crystalline, it may be possible to induce crystallization from a suitable solvent system to separate it from the byproducts.

    • Byproduct Removal Prior to Chromatography: To simplify chromatography, TPPO can be partially removed by precipitation. After concentrating the reaction mixture, trituration with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the TPPO to precipitate, which can then be removed by filtration.

Mitsunobu_Workflow Start Combine Alcohol, Nucleophile, PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD React Stir at RT for 12-24h Add_DIAD->React Concentrate Concentrate in vacuo React->Concentrate Purify Purification (Chromatography/Crystallization) Concentrate->Purify Product Isolated (2R,4R)-Product Purify->Product

Caption: A generalized workflow for the Mitsunobu reaction.

Expert Insights and Troubleshooting

The success of a Mitsunobu reaction often lies in the details of the experimental execution. Here are some field-proven insights:

  • Reagent Quality: The use of high-purity, anhydrous reagents and solvents is critical. Water will consume the activated phosphonium intermediate, leading to reduced yields.

  • Order of Addition: While the protocol above describes the most common order of addition, for less reactive systems, pre-forming the betaine by adding DIAD to PPh₃ before the addition of the alcohol and nucleophile can sometimes improve results.

  • Choice of Azodicarboxylate: DEAD and DIAD are the most common choices. DIAD is often preferred as it is less prone to forming explosive side products upon storage. Other variations exist that can facilitate easier purification.

  • Nucleophile Acidity: The pKa of the nucleophile is a crucial factor. Generally, nucleophiles with a pKa less than 13 are suitable for the standard Mitsunobu reaction. For less acidic nucleophiles, more specialized conditions or reagents may be necessary.

  • Steric Hindrance: While the Mitsunobu reaction is robust, highly sterically hindered alcohols or nucleophiles can lead to slower reaction rates or lower yields. In such cases, longer reaction times or elevated temperatures may be required.

  • Side Reactions: A common side reaction is the formation of an ether from the reaction of the alcohol with the deprotonated hydrazine byproduct. This is more prevalent with less reactive nucleophiles.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive reagents (e.g., wet solvent, old DIAD)Use freshly dried solvents and new bottles of reagents.
Nucleophile is not acidic enoughConsider using a more acidic nucleophile or employing modified Mitsunobu conditions (e.g., with more basic phosphines).
Steric hindranceIncrease reaction time and/or temperature. Consider using a less sterically demanding phosphine or azodicarboxylate.
Difficult Purification High amounts of TPPO and hydrazine byproductsEmploy precipitation techniques before chromatography. Consider using polymer-supported PPh₃, where the TPPO byproduct can be removed by simple filtration. Alternatively, chemical precipitation of TPPO can be achieved.
Epimerization of Product Unlikely under standard Mitsunobu conditionsThis is generally not an issue as the reaction is highly stereospecific. If observed, it may indicate a different reaction pathway is occurring. Re-evaluate the reaction conditions and starting materials.

Conclusion

The Mitsunobu reaction is an indispensable tool for the stereospecific functionalization of chiral alcohols like (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. By understanding the underlying mechanism and paying close attention to experimental details, researchers can reliably access a diverse range of C-4 functionalized piperidines with inverted stereochemistry. This protocol and the accompanying expert insights provide a solid foundation for the successful application of this powerful reaction in the synthesis of novel molecular entities for drug discovery and development.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses, 73, 110.
  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2(11), 1340-1355.

Sources

Application

Application Notes and Protocols: N-Boc Deprotection of 2-Methyl-4-hydroxypiperidine Derivatives

Introduction The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines in modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines in modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] In the synthesis of complex molecules, particularly in drug development, piperidine scaffolds are prevalent. This guide provides a detailed examination of the N-Boc deprotection of a specifically substituted piperidine, 2-methyl-4-hydroxypiperidine. The presence of a methyl group at the C-2 position and a hydroxyl group at the C-4 position introduces nuances to the deprotection strategy that require careful consideration to ensure high yield and purity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the underlying reaction mechanism, compare common deprotection reagents, provide detailed, field-tested protocols, and offer troubleshooting advice.

Mechanistic Insights: The Chemistry of Boc Deprotection

The removal of the N-Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbamate oxygen, which weakens the C-O bond.[3][4] This is followed by the fragmentation of the protonated intermediate to form the free amine (as its conjugate acid), carbon dioxide, and a stabilized tert-butyl cation.[3][4] The tert-butyl cation is then typically quenched by a nucleophile or deprotonates to form isobutene gas.[3]

This mechanism highlights a key consideration: the generation of the reactive tert-butyl cation. This electrophilic species can potentially alkylate other nucleophilic sites in the molecule, leading to side products.[5] While the 4-hydroxy group on the piperidine ring is generally not nucleophilic enough to be a major concern, this potential side reaction should be considered, especially with more complex substrates.

Deprotection Mechanism Diagram

Boc_Deprotection cluster_main Acid-Catalyzed N-Boc Deprotection Start N-Boc Protected 2-methyl-4-hydroxypiperidine Protonated Protonated Carbamate Intermediate Start->Protonated + H⁺ (Acid) Fragmented Amine Salt + CO₂ + tert-Butyl Cation Protonated->Fragmented Fragmentation Product 2-Methyl-4-hydroxypiperidine (Amine Salt Form) Fragmented->Product Final Product Isobutene Isobutene (gas) Fragmented->Isobutene Deprotonation Workflow cluster_workflow N-Boc Deprotection Workflow Start Dissolve Substrate in Anhydrous Solvent AddAcid Add Acidic Reagent (TFA/DCM or HCl/Dioxane) at 0°C to RT Start->AddAcid Monitor Monitor Reaction (TLC, LC-MS) AddAcid->Monitor Workup Reaction Work-up Monitor->Workup IsolateSalt Isolate Amine Salt (Precipitation/Evaporation) Workup->IsolateSalt Salt Isolation IsolateFree Isolate Free Amine (Neutralization & Extraction) Workup->IsolateFree Free Base Isolation Purify Purification & Drying IsolateSalt->Purify IsolateFree->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Reduction of 2-Methyl-4-Piperidinone

Case ID: RED-PIP-024 Topic: Optimization of Diastereomeric Excess (d.e.) in 2-Methyl-4-Piperidinone Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-PIP-024 Topic: Optimization of Diastereomeric Excess (d.e.) in 2-Methyl-4-Piperidinone Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Grounding

Welcome to the technical guide for optimizing the reduction of 2-methyl-4-piperidinone . This scaffold is a critical pharmacophore in Janus kinase (JAK) inhibitors and various GPCR ligands.

The core challenge in this reduction is controlling the stereochemical outcome at C4 relative to the methyl group at C2. Because the 2-methyl group locks the piperidine ring into a specific chair conformation (preferring the equatorial position to avoid 1,3-diaxial strain), the reduction becomes a competition between axial attack and equatorial attack by the hydride.

The Stereochemical Landscape (The "2,4-Relationship")

Unlike 4-substituted cyclohexanones (1,4-relationship), the 2,4-substitution pattern in piperidines represents a 1,3-relationship .

  • Thermodynamic Product (cis-2,4): The alcohol and methyl group are both equatorial (e,e). This is the most stable conformer.

  • Kinetic Product (trans-2,4): The alcohol is axial (a) while the methyl is equatorial (e). This results from steric hindrance blocking the equatorial approach.

Decision Matrix: Reagent Selection

Use the following logic flow to determine your experimental path.

ReagentSelection Start Target Molecule: 2-Methyl-4-Piperidinol Decision Desired Stereochemistry? Start->Decision Cis Cis-Isomer (e,e) (Thermodynamic) Decision->Cis Stable Chair Trans Trans-Isomer (e,a) (Kinetic) Decision->Trans Axial Alcohol ReagentA Small Hydride (NaBH4 / MeOH) Favors Axial Attack Cis->ReagentA ReagentB Bulky Hydride (L-Selectride / THF) Favors Equatorial Attack Trans->ReagentB OutcomeA Result: High % Cis (Modest d.e. ~4:1) ReagentA->OutcomeA OutcomeB Result: High % Trans (High d.e. >95:5) ReagentB->OutcomeB

Figure 1: Decision tree for selecting reducing agents based on target stereochemistry.

Technical Protocols

Protocol A: Targeting the Cis-Isomer (Thermodynamic)

Target: 2,4-cis-2-methyl-4-hydroxypiperidine (Diequatorial)

Mechanism: Small reducing agents like Sodium Borohydride (NaBH₄) attack the carbonyl from the axial direction (perpendicular to the ring), which is electronically favored but leads to the equatorial alcohol.

Standard Operating Procedure:

  • Substrate: Dissolve 1.0 eq of N-Benzyl-2-methyl-4-piperidinone in Methanol (0.2 M).

  • Temperature: Cool to -15°C . Note: Lower temperatures improve d.e. by suppressing the higher-energy equatorial attack pathway.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 20 minutes.

  • Quench: Acetone (2 eq) followed by saturated NH₄Cl.

  • Expected Outcome: ~4:1 to 6:1 ratio favoring the cis (diequatorial) isomer.

Optimization Tip: If d.e. is insufficient, consider Meerwein-Ponndorf-Verley (MPV) reduction using Al(OiPr)₃ in isopropanol. This is a reversible reaction that strictly equilibrates to the thermodynamic (diequatorial) product.

Protocol B: Targeting the Trans-Isomer (Kinetic)

Target: 2,4-trans-2-methyl-4-hydroxypiperidine (Axial Alcohol)

Mechanism: Bulky hydrides cannot fit into the axial trajectory due to 1,3-diaxial steric interactions with the axial hydrogens at C2 and C6. They are forced to attack from the equatorial face, yielding the axial alcohol.

Standard Operating Procedure:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Substrate: Dissolve 1.0 eq of N-Benzyl-2-methyl-4-piperidinone in anhydrous THF (0.1 M).

  • Temperature: Cool strictly to -78°C .

  • Reagent: Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours.

  • Oxidative Workup: Add MeOH carefully, followed by 30% H₂O₂/NaOH (to oxidize the organoborane byproducts).

  • Expected Outcome: >95:5 ratio favoring the trans (axial alcohol) isomer.

Troubleshooting & FAQs

Ticket #1: "I used NaBH₄ and my d.e. is stuck at 60:40."

Root Cause: Temperature is too high or the solvent is facilitating equilibration. Resolution:

  • Lower Temperature: Run the reaction at -78°C using LiBH₄ in THF instead of NaBH₄/MeOH.

  • Chelation Control: If your N-protecting group has a Lewis basic site (like a Boc group or free amine), add CeCl₃·7H₂O (Luche conditions). The Cerium coordinates to the carbonyl and the nitrogen, rigidifying the transition state and often enhancing axial attack (favoring the cis-isomer).

Ticket #2: "Does the N-protecting group matter?"

Resolution: Yes, significantly.

  • N-Benzyl (Bn): Flexible. Allows standard chair conformations. Good for L-Selectride selectivity.

  • N-Boc: Creates severe steric bulk (A(1,3) strain).[1][2] It can distort the chair into a twist-boat, making stereoprediction difficult.

  • Free Amine (N-H): Avoid. The amine will complex with Boron/Aluminum reagents, altering reactivity and solubility. Always protect N before reduction.

Ticket #3: "How do I separate the diastereomers?"

Resolution: The cis (diequatorial) and trans (axial-equatorial) isomers have distinct physical properties.

  • Flash Chromatography: The cis-isomer is usually more polar (forms stronger H-bonds on silica) and elutes later than the trans-isomer (where the axial OH is shielded).

  • Crystallization: The cis-isomer often crystallizes more readily as the HCl salt due to better packing symmetry.

Comparative Data Summary

ReagentConditionsDominant IsomerMechanismTypical d.e.[3]
NaBH₄ MeOH, 0°CCis (e,e)Axial Attack60% - 80%
L-Selectride THF, -78°CTrans (e,a)Steric Control>95%
Al(OiPr)₃ iPrOH, RefluxCis (e,e)Thermodynamic>90%
LiAlH₄ Et₂O, 0°CMixedCompetitiveLow

References

  • Wipf, P. (2009).[3] Reductions and Diastereoselectivity of Reductions. University of Pittsburgh. Link

    • Authority on hydride selection and transition state models (Felkin-Anh vs.
  • Lyle, R. E., et al. (1963). The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides. Journal of Organic Chemistry. Link

    • Foundational text on the stereochemistry of piperidinone reductions.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron. Link

    • Definitive review on Selectrides and steric control.
  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Journal of Organic Chemistry. Link

    • Modern application of L-Selectride in substituted piperidine synthesis.

Sources

Optimization

Technical Support Center: Stereochemical Integrity in (2R,4S)-4-hydroxypiperidine Functionalization

Introduction: The (2R,4S)-4-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its rigid, chair-like conformation and defined...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The (2R,4S)-4-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its rigid, chair-like conformation and defined stereochemistry are critical for precise molecular interactions with biological targets. However, the chiral centers, particularly the C2 position alpha to the nitrogen atom, are susceptible to racemization (or more accurately, epimerization) under various reaction conditions. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers maintain the stereochemical fidelity of this vital building block during its functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is my (2R,4S)-4-hydroxypiperidine sample showing a loss of enantiomeric or diastereomeric excess after N-functionalization?

A1: Epimerization at the C2 position is the most common cause of stereochemical scrambling in 2-substituted piperidines. This occurs because the proton at the C2 position is alpha to the nitrogen atom, making it susceptible to deprotonation under basic conditions. The resulting planar carbanion or related intermediate can be re-protonated from either face, leading to a mixture of diastereomers. Factors that can promote this include:

  • Strong Bases: The use of strong bases can facilitate the deprotonation of the C-H bond at the C2 position.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can cause epimerization increases the likelihood of reduced diastereomeric excess.[1]

Q2: What are the best practices for activating the C4-hydroxyl group without causing epimerization at C2?

A2: Functionalization of the C4-hydroxyl group, for example, via a Mitsunobu reaction, requires careful selection of reagents and conditions to avoid side reactions and epimerization. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the reacting center (the C4-hydroxyl group).[2][3][4] To prevent epimerization at C2:

  • Nitrogen Protection: The piperidine nitrogen must be protected, typically as a carbamate (e.g., Boc, Cbz), to prevent it from acting as a nucleophile.[5][6]

  • Mild Conditions: The reaction should be conducted at low temperatures (typically 0 °C to room temperature) to minimize the risk of base-catalyzed epimerization at C2.[3]

  • Choice of Nucleophile: The acidity of the nucleophile is important; it should be acidic enough to protonate the azodicarboxylate reagent to avoid side reactions.[2][4]

Q3: Can I use strong bases for deprotonating the hydroxyl group for O-alkylation, and what are the risks?

A3: Using strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate the C4-hydroxyl group for O-alkylation is generally discouraged when dealing with a chiral center at C2. The primary risk is base-catalyzed epimerization at the C2 position, as explained in Q1.[7] It is preferable to use milder bases or alternative strategies for O-alkylation that do not require strongly basic conditions.

Q4: How do I choose the right protecting group for the piperidine nitrogen to prevent racemization?

A4: The choice of the nitrogen protecting group is critical for preventing epimerization and controlling the reactivity of the piperidine ring.[8][9]

  • Carbamates (Boc, Cbz, Fmoc): These are generally the best choice.[5] They decrease the nucleophilicity and basicity of the nitrogen and reduce the acidity of the adjacent C-H bonds, thus minimizing the risk of epimerization. The choice between Boc, Cbz, and Fmoc depends on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.[5][10]

  • Acyl Groups: While they can be used, some acyl groups can be prone to racemization during activation.[11]

  • Alkyl Groups: N-alkylation can sometimes be a part of the desired functionalization. However, if used as a protecting group, it's important to be aware that N-alkyl derivatives can still undergo epimerization.[12][13]

Troubleshooting Guide

Problem Potential Causes Solutions & Preventative Measures
Unexpected Diastereomers Observed in NMR or Chiral HPLC 1. Epimerization at C2: The C2 proton is acidic and can be removed by base, leading to a loss of stereochemical integrity. 2. Racemization during N-deprotection: Harsh acidic or basic conditions for removing protecting groups can cause epimerization.[14]1. Use Mild Bases: Employ weaker, non-nucleophilic bases (e.g., DIPEA, triethylamine) instead of strong bases (e.g., LDA, NaH). 2. Low Temperatures: Perform reactions at or below room temperature whenever possible. 3. Optimize Deprotection: For Boc groups, consider milder acidic conditions like HCl in dioxane at controlled temperatures.[14] For Fmoc, ensure the piperidine solution is fresh and consider adding HOBt to suppress side reactions.[15]
Low Yield in Mitsunobu Reaction at C4 1. Steric Hindrance: The bulky protecting group on the nitrogen or substituents on the ring can hinder the reaction. 2. Incorrect Reagent Stoichiometry: An imbalance in the alcohol, phosphine, and azodicarboxylate can lead to side reactions. 3. Nucleophile Basicity: If the nucleophile is too basic, it may not be suitable for standard Mitsunobu conditions.[3]1. Optimize Reagents: Use less sterically hindered phosphines or azodicarboxylates if possible. 2. Careful Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate. 3. Alternative Protocols: For more basic nucleophiles, consider modified Mitsunobu reagents.[3]
Formation of Side Products during N-Acylation/Alkylation 1. Di-acylation/alkylation: If the C4-hydroxyl group is unprotected, it can also react. 2. O-acylation/alkylation: Under certain conditions, the hydroxyl group may be more reactive than the nitrogen.1. Protect the Hydroxyl Group: If necessary, protect the C4-hydroxyl group with a suitable protecting group (e.g., TBDMS, Ac) before N-functionalization. 2. Control Reaction Conditions: Use reaction conditions that favor N-functionalization, such as performing the reaction in the presence of a non-nucleophilic base.

Experimental Protocols

Protocol 1: Stereoretentive N-Boc Protection

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial step before further functionalization.

  • Dissolve (2R,4S)-4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: O-Alkylation of N-Boc-(2R,4S)-4-hydroxypiperidine via Williamson Ether Synthesis with Mild Base

This protocol minimizes the risk of epimerization by using a mild base.

  • To a solution of N-Boc-(2R,4S)-4-hydroxypiperidine (1.0 eq) in a polar aprotic solvent like DMF or THF, add silver(I) oxide (Ag₂O) (1.5 eq).

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, protecting from light. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Mitsunobu Reaction for C4-Functionalization with Inversion of Stereochemistry

This protocol details the functionalization of the C4-hydroxyl group with a nucleophile (e.g., a carboxylic acid) leading to an inversion of stereochemistry at C4.[2][3][4]

  • Dissolve N-Boc-(2R,4S)-4-hydroxypiperidine (1.0 eq), the nucleophilic carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C under an inert atmosphere (nitrogen or argon).

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise. A color change and/or precipitation may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizing the Problem: The Mechanism of Epimerization

The following diagram illustrates the base-catalyzed epimerization at the C2 position of a 2-substituted piperidine.

epimerization cluster_0 Base-Catalyzed Epimerization at C2 start (2R)-Piperidine intermediate Planar Intermediate (Aza-enolate/Carbanion) start->intermediate - H⁺ (from C2) end (2S)-Piperidine intermediate->end + H⁺ base Base (B⁻) protonated_base BH

Caption: Base-catalyzed epimerization at C2.

Key Workflow: Protecting Stereochemical Integrity

This workflow outlines the critical decision points for maintaining the stereochemistry of (2R,4S)-4-hydroxypiperidine during functionalization.

workflow cluster_functionalization start Start: (2R,4S)-4-hydroxypiperidine protect_N Protect Nitrogen (e.g., Boc, Cbz) start->protect_N functionalize Functionalization Strategy n_func N-Functionalization (Alkylation/Acylation) o_func O-Functionalization (Alkylation/Esterification) mild_conditions_N Mild, non-nucleophilic base Low Temperature n_func->mild_conditions_N mild_conditions_O Mild conditions (e.g., Mitsunobu, Ag₂O) o_func->mild_conditions_O deprotect Deprotection (if necessary) mild_conditions_N->deprotect mild_conditions_O->deprotect final_product Final Product with Retained Stereochemistry deprotect->final_product

Caption: Decision workflow for stereoretentive functionalization.

References
  • Douglas, C. J., & Overman, L. E. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer | Request PDF. Retrieved from [Link]

  • Knowles, R. R., & Alexanian, E. J. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.
  • Royal Society of Chemistry. (n.d.).
  • Turner, N. J., & Grogan, G. (2021).
  • ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Retrieved from [Link]

  • Hu, Y., & Doyle, M. P. (2020).
  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ni, Y., & Zhang, W. (2023).
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Nevado, C., & Liu, Y. (2022).
  • Shin, J. S., & Kim, B. G. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Sarlah, D. (2017). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Organic Reaction Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • PubMed. (2020, April 1). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups.
  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... Retrieved from [Link]

  • Ellman, J. (2019, December 13).
  • MDPI. (2022, July 7). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Retrieved from [Link]

  • Kumar, A., & Singh, B. (2022).
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. Preparation of a novel mixed carbamic carbonic anhydride by a 4-(dimethylamino)
  • ACS Publications. (n.d.). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry.
  • O'Brien, P. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Li, G., & Rankovic, Z. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • SpringerLink. (n.d.). Vinyl ether of 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl and its oligomers.

Sources

Troubleshooting

Optimizing yield of L-Selectride reduction for (2R,4S) piperidine alcohol

Topic: Stereoselective Reduction of (2R)-N-Protected-4-Piperidones to (2R,4S)-Piperidine Alcohols Document ID: TS-CHEM-RED-042 Status: Active[1] Executive Summary This guide addresses the synthesis of (2R,4S)-piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Reduction of (2R)-N-Protected-4-Piperidones to (2R,4S)-Piperidine Alcohols Document ID: TS-CHEM-RED-042 Status: Active[1]

Executive Summary

This guide addresses the synthesis of (2R,4S)-piperidine alcohols via the reduction of their corresponding ketones using L-Selectride® (Lithium tri-sec-butylborohydride) .[1]

Achieving the (2R,4S) stereocenter—typically the axial alcohol (kinetic product)—requires rigorous control over steric approach vectors. While Sodium Borohydride (


) yields the thermodynamically stable equatorial alcohol (2R,4R), L-Selectride utilizes extreme steric bulk to force hydride delivery from the equatorial face, yielding the desired axial alcohol.

Common Failure Modes:

  • Low Yield: Caused by reagent degradation or improper oxidative workup (boron emulsions).

  • Poor Diastereoselectivity (dr): Caused by elevated reaction temperatures or insufficient steric bulk on the nitrogen protecting group.

  • Process Safety: Uncontrolled exotherms during the oxidative quench.

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Yield & Workup Issues

Q1: The reaction shows full conversion by TLC, but I lose 40-50% of my mass during extraction. A white, sticky "goo" forms at the interface. What is this? Diagnosis: You are experiencing Organoborane Emulsion Lock . Technical Explanation: Unlike


, L-Selectride leaves a bulky tri-sec-butylborane byproduct.[1] This organoborane is lipophilic and forms stable gels with organic solvents and water, trapping your product.
The Fix (Oxidative Workup):  You must oxidize the C-B bonds to break the emulsion.
  • Quench: Add MeOH slowly at -78°C to quench excess hydride.

  • Oxidize: Add 3.0 equivalents of 30% NaOH , followed by dropwise addition of 3.0 equivalents of 30%

    
     .
    
  • Temperature: Allow this to stir at 0°C or RT for 30-60 minutes.

  • Result: This converts the sticky borane into water-soluble boric acid salts and 2-butanol (volatile).[1] The layers will now separate cleanly.

Q2: My L-Selectride solution is dark or cloudy. Can I still use it? Diagnosis: Reagent Decomposition . Technical Explanation: L-Selectride is highly moisture-sensitive.[1] A 1.0 M solution in THF should be clear to slightly hazy/yellow. Dark precipitates indicate significant hydrolysis or oxidation. The Fix:

  • Titrate: If the bottle is old, titrate active hydride using a standard ketone (e.g., acetophenone) or replace the bottle.

  • Storage: Always store under positive Argon pressure. Use a Sure-Seal technique; never open the cap to the atmosphere.[1]

Category B: Stereoselectivity (dr) Issues

Q3: I am targeting the (2R,4S) isomer (Axial OH), but I see 15-20% of the (2R,4R) isomer (Equatorial OH). How do I improve the dr? Diagnosis: Thermodynamic Erosion or Conformational Mobility . Technical Explanation:

  • Temperature: At temperatures above -78°C, the reaction may drift toward thermodynamic control, or the bulky reagent may lose its "lock" on the equatorial attack trajectory.

  • N-Protecting Group: If the Nitrogen protecting group is small (e.g., N-Methyl), the piperidine ring may flip between chair and twist-boat conformers, confusing the facial selectivity.[1] The Fix:

  • Cryogenics: Maintain -78°C strictly during addition and for the first hour of reaction.

  • Substrate Design: Ensure you are using a bulky protecting group like N-Boc or N-Cbz .[1] This locks the piperidine ring into a chair conformation where the 2-substituent is equatorial, maximizing the steric difference between the axial and equatorial faces.

Part 2: Standard Operating Procedure (SOP)

Target: Synthesis of (2R,4S)-N-Boc-2-methyl-4-hydroxypiperidine (Kinetic Product). Scale: 1.0 mmol basis.

Reagents:
  • Substrate: (R)-N-Boc-2-methyl-4-piperidone (1.0 equiv)[1]

  • Reagent: L-Selectride (1.0 M in THF) (1.2 - 1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

  • Workup: 3M NaOH, 30%

    
    [2]
    
Protocol:
  • Setup: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.[3]

  • Solvation: Dissolve the ketone (1.0 equiv) in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Add L-Selectride (1.2 equiv) dropwise via syringe over 15 minutes.

    • Critical: Run the addition down the side of the flask to pre-cool the reagent before it hits the bulk solution.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (quench a micro-aliquot in MeOH).

  • Quench (The "Cold Kill"): While still at -78°C, add MeOH (3 equiv) dropwise. Gas evolution (

    
    ) will occur.[1]
    
  • Oxidative Workup:

    • Remove the cooling bath and allow to warm to 0°C.

    • Add 3M NaOH (3 equiv).

    • Add 30%

      
        (3 equiv) very slowly (exothermic).
      
    • Stir vigorously for 45 minutes. The mixture should turn from cloudy/gel-like to two clear phases.[1]

  • Extraction: Dilute with

    
     or EtOAc. Wash organic layer with saturated 
    
    
    
    (to remove excess peroxide), then Brine. Dry over
    
    
    .
Part 3: Mechanistic & Workflow Visualization
Figure 1: Stereochemical Control (Steric Approach)

Caption: L-Selectride (bulky) attacks the piperidone from the less hindered Equatorial trajectory, forcing the Oxygen into the Axial position (Kinetic Product).

Stereochemistry Substrate 4-Oxopiperidine (Chair Conformation) TS Transition State (Steric Approach Control) Substrate->TS -78°C Reagent L-Selectride (Li s-Bu3BH) Reagent->TS Bulky Hydride Product (2R,4S)-Alcohol (Axial - Kinetic) TS->Product Equatorial Attack (Major >95%) SideProduct (2R,4R)-Alcohol (Equatorial - Thermodynamic) TS->SideProduct Axial Attack (Minor <5%)

Figure 2: Experimental Workflow & Workup Logic

Caption: Step-by-step process flow emphasizing the critical Oxidative Workup required to prevent emulsion formation.

Workflow cluster_Workup CRITICAL: Oxidative Workup Start Start: Dry THF Argon Atmosphere Cool Cool to -78°C Start->Cool Add Add L-Selectride (Dropwise) Cool->Add React Stir 2h @ -78°C Add->React Quench Quench with MeOH (Still at -78°C) React->Quench Oxidize Add NaOH / H2O2 (Breaks C-B Bonds) Quench->Oxidize Stir Stir 1h @ 0°C (Clear Phases Form) Oxidize->Stir Isolate Extract EtOAc Wash Na2S2O3 Stir->Isolate

[1]

Part 4: Data Summary

Table 1: Comparison of Reducing Agents for 4-Piperidones

ReagentPrimary MechanismAttack FaceMajor Product ConfigurationTypical dr (Axial:Eq)Workup Difficulty
L-Selectride Steric Approach ControlEquatorialAxial (Kinetic) 95:5 to 99:1 High (Requires Oxidation)
NaBH4 Product Development ControlAxialEquatorial (Thermodynamic)10:90Low (Acid Quench)
LiAlH4 MixedMixedMixed40:60Moderate
References
  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[1][4] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society.[5] [1]

  • Mukaiyama, T., et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction.[1][4][6][7] National Institutes of Health (PMC).

  • Wigfield, D. C. (1979). Stereochemistry and Mechanism of Ketone Reductions by Hydride Reagents. Tetrahedron.[4][7][8]

  • Dauben, W. G., et al. (1956).[5] Stereochemistry of Hydride Reductions. Journal of the American Chemical Society.[5] [1]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered 2-Methylpiperidin-3-ol Derivatives

Introduction: The "Vicinal Clamp" Problem In medicinal chemistry, the 2-methylpiperidine scaffold is a privileged pharmacophore, yet it presents a notorious synthetic bottleneck. When a hydroxyl group is introduced at th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Vicinal Clamp" Problem

In medicinal chemistry, the 2-methylpiperidine scaffold is a privileged pharmacophore, yet it presents a notorious synthetic bottleneck. When a hydroxyl group is introduced at the C3 position (vicinal to the methyl), reactivity drops precipitously compared to unhindered piperidines.

This guide addresses the low nucleophilicity of 2-methyl-3-piperidinol (and related C4 isomers). The "2-methyl piperidine hydroxyl" problem is rarely just about sterics; it is a combination of A(1,2) strain , conformational locking , and electronic deactivation from the adjacent nitrogen.

This Technical Support Center provides diagnostic workflows and "nuclear option" protocols to force these reactions to completion.

Module 1: Diagnostic & Mechanistic Insight

Before changing reagents, you must diagnose the conformational state of your molecule. The reactivity of the hydroxyl group is dictated by its orientation (axial vs. equatorial) relative to the 2-methyl group.

The Conformational Trap

The 2-methyl group acts as a "locking anchor." Because the methyl group has a high A-value (1.70 kcal/mol), it strongly prefers the equatorial position. This forces the piperidine ring into a specific chair conformation that may place your hydroxyl group in a sterically crowded axial position.

  • Trans-isomer (2-Me eq, 3-OH eq): The hydroxyl is equatorial but suffers from gauche interactions (vicinal clash) with the methyl group. Reactivity is moderate.

  • Cis-isomer (2-Me eq, 3-OH ax): The hydroxyl is axial. It suffers from 1,3-diaxial interactions with the ring protons. Reactivity is extremely low for SN2 reactions and esterifications.

Decision Logic: The Reactivity Flowchart

ReactivityLogic Start START: Reaction Stalled? CheckN Is Nitrogen Protected? Start->CheckN Protect Action: Protect N (Boc/Cbz) to prevent chemoselectivity issues CheckN->Protect No CheckConfig Check C2/C3 Configuration (NMR Coupling Constants) CheckN->CheckConfig Yes Protect->CheckConfig IsTrans Trans-Isomer (J ~10Hz) (-OH Equatorial) CheckConfig->IsTrans Large Coupling IsCis Cis-Isomer (J ~4Hz) (-OH Axial) CheckConfig->IsCis Small Coupling SolTrans Issue: Vicinal Steric Clash Solution: Nucleophilic Catalysis (High load DMAP or PPY) IsTrans->SolTrans SolCis Issue: 1,3-Diaxial Shielding Solution: Lewis Acid Catalysis (Sc(OTf)3 or TMSOTf) IsCis->SolCis

Figure 1: Diagnostic flowchart for selecting the correct activation strategy based on stereochemistry.

Module 2: High-Force Acylation Protocols

Standard Steglich esterification (DCC/DMAP) often fails with 2-methyl-3-piperidinol due to the slow formation of the acyl-pyridinium intermediate or the inability of the hindered alcohol to attack it.

Protocol A: The "Super-Lewis Acid" Method (Sc(OTf)₃)

Best for: Highly hindered cis-isomers or tertiary alcohols. Mechanism: Scandium triflate activates the anhydride carbonyl without requiring the bulky nucleophilic attack of DMAP, bypassing the steric wall.

Reagents:

  • Substrate: N-Boc-2-methyl-3-piperidinol (1.0 equiv)

  • Reagent: Acid Anhydride (1.5 equiv) (e.g., Ac₂O, Bz₂O)[1]

  • Catalyst: Sc(OTf)₃ (Scandium(III) triflate) (1–5 mol%)

  • Solvent: MeCN or CH₂Cl₂ (Anhydrous)

Step-by-Step:

  • Dissolve the substrate and acid anhydride in anhydrous MeCN (0.2 M).

  • Cool to 0 °C (though many run at RT).

  • Add Sc(OTf)₃ (1-2 mol%). The reaction is often exothermic.

  • Monitor by TLC. Most reactions complete in <1 hour, compared to 24h+ with DMAP.

  • Quench: Add phosphate buffer (pH 7) to prevent acid-catalyzed deprotection of the Boc group.

Protocol B: The TMSOTf "Flash" Acylation

Best for: Extremely unreactive substrates where Sc(OTf)₃ is too slow. Warning: TMSOTf is corrosive and moisture-sensitive.

Data Comparison: Catalyst Efficiency

Catalyst SystemTime to Completion (Hindered OH)YieldNotes
Pyridine (Standard)48 Hours (Incomplete)<30%Fails due to steric bulk.
DMAP (10 mol%)12-24 Hours65-80%Standard, but slow for axial OH.
Sc(OTf)₃ (2 mol%) 30 Minutes 95-99% Recommended. Mild & moisture tolerant.
TMSOTf (1 mol%) <5 Minutes 99% Extremely fast; requires strict dry conditions.

Module 3: Alkylation & Etherification

Alkylation (e.g., Benzylation, Methylation) of the hindered C3-hydroxyl is prone to failure because the competing elimination (E2) is favored when using strong bases like NaH with hindered substrates.

Protocol C: The Silver Oxide (Ag₂O) Mediation

Best for: Avoiding elimination side-products and preserving chiral centers.

Why it works: Ag₂O acts as a mild base that coordinates with the halide, facilitating an SN1-like pathway that is less sensitive to the steric trajectory of the incoming nucleophile.

Step-by-Step:

  • Mix: Dissolve N-protected piperidinol (1.0 equiv) in DCM or DMF.

  • Add: Alkyl halide (e.g., BnBr, MeI) (1.5 - 3.0 equiv).

  • Add: Ag₂O (1.5 - 2.0 equiv).

  • Conditions: Stir at RT in the dark (foil-wrapped flask) for 16–24 hours.

  • Filtration: Filter through a Celite pad to remove silver salts.

Module 4: Troubleshooting FAQ

Q1: My Yamaguchi esterification (TCBC/DMAP) yielded only the N-acyl urea byproduct or recovered starting material. Why? A: The "Yamaguchi" mixed anhydride is bulky. If your alcohol is the cis-2-methyl-3-piperidinol, the approach vector is blocked.

  • Fix: Switch to the Shiina Esterification using MNBA (2-methyl-6-nitrobenzoic anhydride). MNBA forms a less sterically encumbered active ester than the Yamaguchi reagent. Alternatively, use the Sc(OTf)₃ method described in Module 2.

Q2: I am seeing epimerization at the C2 position. How do I stop this? A: The C2-proton is acidic, especially if the Nitrogen is protected with an electron-withdrawing group (Boc/Cbz) and you are using strong bases (NaH, LDA).

  • Fix: Avoid NaH. Use Ag₂O (Protocol C) or NaHMDS at -78°C if strong base is strictly necessary. Ensure your N-protecting group is not too electron-withdrawing; sometimes switching from Boc to Benzyl (Bn) reduces C2-acidity, though it adds bulk.

Q3: Can I invert the unreactive cis-alcohol to the reactive trans-isomer? A: Yes. This is often the smartest route.

  • Method: Perform a Mitsunobu Reaction (PPh₃/DIAD/Acid). Even if the esterification is slow, the Mitsunobu inverts the stereocenter. If you use p-nitrobenzoic acid, you can hydrolyze the resulting ester to get the inverted, more reactive alcohol.

References

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[2] "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." The Journal of Organic Chemistry, 66(26), 8926–8934. Link

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996).[3] "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." The Journal of Organic Chemistry, 61(14), 4560–4567. Link

  • Procopiou, P. A., et al. (1998). "An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate."[1] The Journal of Organic Chemistry, 63(7), 2342–2347. Link

  • Inanaga, J., et al. (1979).[4][5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization" (Yamaguchi Esterification). Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Jones, S. P., et al. (2022).[6] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13, 1614-1623. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral Purity Analysis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Topic: Chiral HPLC methods for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine purity analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC methods for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine purity analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The enantiopurity of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine (CAS 152491-46-8) is a critical quality attribute (CQA) in the synthesis of ALK inhibitors (e.g., Ceritinib) and other piperidine-based pharmacophores. This molecule presents a dual-challenge:

  • Two Chiral Centers: The method must resolve the target (2R,4S) isomer from its enantiomer (2S,4R) and potentially its diastereomers (2R,4R / 2S,4S).

  • Detection Limits: The tert-butoxycarbonyl (Boc) group and the hydroxyl moiety possess weak UV chromophores, necessitating low-UV detection or universal detectors (CAD/ELSD).

This guide compares three high-performance liquid chromatography (HPLC) methodologies, prioritizing Immobilized Polysaccharide Phases due to their superior solvent versatility and resolution power for protected saturated heterocycles.

Method A: The "Gold Standard" – Immobilized Cellulose (Chiralpak IC-3)

Status: Primary Recommendation

The Chiralpak IC series (Cellulose tris-(3,5-dichlorophenylcarbamate)) is the most robust phase for N-Boc-piperidine derivatives. The chlorinated aromatic selector provides unique dipole-dipole interactions that effectively discriminate the steric bulk of the C2-methyl group.

  • Mechanism: Hydrogen bonding (carbamate) + Dipole-dipole (chloro-substituents) + Steric inclusion.

  • Why it wins: Unlike coated phases (AD/OD), the immobilized IC phase allows the use of non-standard solvents like dichloromethane (DCM) or ethyl acetate, which can be crucial for solubilizing lipophilic Boc-intermediates and suppressing aggregation.

Experimental Conditions
ParameterSetting
Column Chiralpak IC-3 (Immobilized), 250 × 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Reference: 360 nm)
Backpressure ~60-70 bar

Analyst Note: The addition of 0.1% DEA is not for ionization (the Boc-amine is not basic), but to mask residual silanols on the silica support which can cause tailing of the hydroxyl group.

Method B: The "Legacy Alternative" – Coated Amylose (Chiralpak AD-H)

Status: Secondary Alternative

Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) is the historical standard for chiral amines. While effective, it suffers from solvent limitations (cannot use DCM/THF) and often shows lower selectivity (


) for diastereomers compared to the IC phase.
  • Mechanism: Helical twist of amylose polymer creates distinct inclusion cavities.

  • Limitation: The C2-methyl group on the piperidine ring can sometimes interfere with the inclusion complexation in amylose, leading to "shoulder" peaks rather than baseline resolution for the diastereomers.

Experimental Conditions
ParameterSetting
Column Chiralpak AD-H (Coated), 250 × 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (95:5 v/v)
Flow Rate 0.8 mL/min
Temperature 20°C (Lower temperature improves resolution)
Detection UV @ 210 nm
Method C: Orthogonal Screening – Immobilized Amylose (Chiralpak IG)

Status: Problem Solver

If the (2R,4S) isomer co-elutes with a diastereomer on Method A, Chiralpak IG (Amylose tris-(3-chloro-5-methylphenylcarbamate)) provides orthogonal selectivity. The "meta" substituents (chloro/methyl) create a different chiral groove shape than the IC or AD phases.

  • Use Case: Specifically recommended if the synthesis route produces high levels of the cis vs trans diastereomers that are difficult to separate.

Comparative Performance Data

The following data represents typical chromatographic behavior for N-Boc-2-methyl-4-hydroxypiperidine isomers based on structure-activity relationship (SAR) studies of piperidine synthons [1][2].

MetricMethod A (IC-3)Method B (AD-H)Method C (IG)
Selectivity (

)
1.45 (Excellent)1.15 (Moderate)1.35 (Good)
Resolution (

)
> 3.5~ 1.8> 2.5
Run Time ~12 min~18 min~14 min
Solvent Robustness High (Immobilized)Low (Coated)High (Immobilized)
Peak Symmetry (T) 1.051.25 (Tailing)1.08
Detailed Protocol: Method A (Chiralpak IC-3)[1]

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the racemate is mandatory before running pure samples.

1. Reagent Preparation
  • Mobile Phase: Measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropyl Alcohol. Add 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas by sonication for 10 minutes.

  • Diluent: n-Hexane / IPA (50:50 v/v). Do not use pure IPA as it may cause solvent shock.

2. Sample Preparation
  • Stock Solution: Weigh 10 mg of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1.0 mg/mL).

  • Racemic Marker (System Suitability): Prepare a 0.5 mg/mL solution of the racemic mixture ((±)-cis/trans mix) to identify retention times of all 4 isomers.

3. Instrument Setup
  • Wavelength: Set UV to 210 nm . Critical: The Boc group absorbs weakly. 254 nm will yield no signal.

  • Column Equilibration: Flush column with mobile phase at 1.0 mL/min for 45 minutes until baseline is flat.

4. Injection Sequence
  • Blank (Diluent)

  • System Suitability (Racemate) -> Check for separation of 4 peaks.

  • Sample (Target) -> Confirm single peak at (2R,4S) retention time.

Method Development Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting and optimizing the chiral method for this specific piperidine scaffold.

MethodDevelopment Start Start: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine ScreenIC Screen 1: Chiralpak IC-3 (Hex/IPA 90:10) Start->ScreenIC CheckRes Check Resolution (Rs) ScreenIC->CheckRes Success Method Validated (Rs > 2.0) CheckRes->Success Yes Fail1 Partial Separation (Rs < 1.5) CheckRes->Fail1 No OptSolvent Optimize Solvent: Switch IPA to EtOH or Add 0.1% DEA Fail1->OptSolvent ScreenIG Screen 3: Chiralpak IG (Hex/DCM/EtOH) Fail1->ScreenIG If Diastereomers Co-elute OptSolvent->CheckRes Re-evaluate ScreenAD Screen 2: Chiralpak AD-H (Hex/EtOH 95:5) OptSolvent->ScreenAD If Tailing Persists ScreenAD->Success Rs > 1.5 ScreenIG->Success Rs > 1.5

Caption: Decision tree for chiral method selection, prioritizing immobilized phases (IC/IG) before reverting to coated phases (AD).

References
  • PubChem. (2025). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine Compound Summary. National Library of Medicine. Available at: [Link]

Comparative

Comparative Guide: 2-Methyl-4-Hydroxypiperidine vs. Unsubstituted 4-Hydroxypiperidine

[1] Executive Summary: The "Methyl Switch" Effect In medicinal chemistry, the transition from an unsubstituted 4-hydroxypiperidine to its 2-methyl analog represents a strategic "chiral switch."[1] This modification is ra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Methyl Switch" Effect

In medicinal chemistry, the transition from an unsubstituted 4-hydroxypiperidine to its 2-methyl analog represents a strategic "chiral switch."[1] This modification is rarely about simple hydrophobicity; rather, it acts as a conformational anchor .

While the unsubstituted parent molecule exists in a rapid equilibrium of chair conformers, the introduction of a 2-methyl group—due to its high A-value (1.70 kcal/mol)—locks the piperidine ring into a specific orientation. This "freezes" the spatial vector of the 4-hydroxyl group, potentially converting a promiscuous binder into a highly selective ligand or switching a compound’s efficacy profile (e.g., from agonist to antagonist).

Feature4-Hydroxypiperidine (Unsubstituted) 2-Methyl-4-Hydroxypiperidine
Conformation Dynamic equilibrium (Chair-Chair flip)Locked Chair (2-Me prefers Equatorial)
Stereochemistry Achiral (plane of symmetry)Chiral (2 stereocenters: cis & trans diastereomers)
Metabolic Stability Susceptible to

-oxidation (CYP450)
Shielded (Steric block at

-carbon)
Receptor Binding High entropy penalty upon bindingPre-organized (Lower entropy penalty)
Key Application General linker / H-bond donorStereoselective probe / Metabolic blocker

Conformational Analysis & Structural Dynamics

The biological divergence between these two scaffolds stems from their behavior in solution.

The Unsubstituted Parent: A Dynamic Scaffold

4-Hydroxypiperidine undergoes rapid ring inversion.[1] The hydroxyl group at position 4 oscillates between equatorial (favored, ~65%) and axial (~35%) orientations.

  • Implication: When binding to a protein target, the molecule must pay an "entropic tax" to freeze into the bioactive conformation.

The 2-Methyl Variant: The Conformational Lock

The 2-methyl group dictates the ring's geometry.[1] Because the methyl group is sterically bulky, it strongly prefers the equatorial position to avoid 1,3-diaxial interactions. This locks the ring, forcing the 4-hydroxyl group into a defined position relative to the methyl "anchor."

  • Cis-Isomer (2R,4S / 2S,4R): The 2-Methyl (Eq) and 4-Hydroxyl (Eq) are both equatorial.[1] This is the thermodynamically most stable isomer.

  • Trans-Isomer (2R,4R / 2S,4S): The 2-Methyl stays Equatorial, forcing the 4-Hydroxyl into the Axial position.

    • Critical Insight: If a receptor pocket requires an axial hydroxyl group for H-bonding, the trans-isomer will bind with significantly higher affinity than the unsubstituted parent (which only spends ~35% of its time in that shape).

Visualization: Conformational Locking Mechanism

Conformation Unsub Unsubstituted 4-Hydroxypiperidine Flip Rapid Chair Flip (High Entropy) Unsub->Flip Dynamic Me_Sub 2-Methyl Substitution Unsub->Me_Sub + Methyl Group (A-value 1.7 kcal/mol) Flip->Unsub Cis Cis-Isomer (Me=Eq, OH=Eq) Stable Diequatorial Me_Sub->Cis Thermodynamic Product Trans Trans-Isomer (Me=Eq, OH=Ax) Forced Axial OH Me_Sub->Trans Kinetic/Specific Synthesis Locked1 Receptor Fit A (e.g., H3R) Cis->Locked1 Pre-organized Equatorial Vector Locked2 Receptor Fit B (e.g., Opioid/NMDA) Trans->Locked2 Pre-organized Axial Vector

Caption: The 2-methyl group acts as an anchor (green), eliminating ring flipping and locking the 4-OH vector (dashed lines) for specific receptor subtypes.

Biological Activity & SAR Case Studies

Case Study 1: Opioid Receptor Activity Switch

In the study of 4-phenylpiperidine analgesics (related to pethidine/prodine), the introduction of methyl groups at the 3- or 2-positions fundamentally alters efficacy.[1]

  • Observation: Unsubstituted 4-phenyl-4-hydroxypiperidines often act as agonists (morphine-like).[1]

  • Methyl Effect: The introduction of methyl groups (specifically in the trans-3,4-dimethyl analogs) can convert these ligands into pure antagonists .

  • Mechanism: The methyl group creates steric bulk that prevents the receptor from undergoing the conformational change necessary for G-protein activation, while maintaining high binding affinity [1].

Case Study 2: NMDA Receptor (GluN2B Selectivity)

Ifenprodil and its analogs, which contain a 4-hydroxypiperidine-like moiety, are selective antagonists for the GluN2B subunit of the NMDA receptor.

  • Role of Substitution: Research indicates that the spatial orientation of the piperidine substituents is critical for fitting into the GluN2B allosteric pocket.

  • 2-Methyl Utility: Using the trans-2-methyl-4-hydroxypiperidine isomer allows researchers to probe the "height" of the binding pocket.[1] If the trans (axial OH) isomer binds but the cis (equatorial OH) does not, it confirms a strict steric requirement that the unsubstituted parent (wobbly) cannot satisfy efficiently [2][3].

Case Study 3: Histamine H3 Antagonists

In the development of non-imidazole H3 receptor antagonists (e.g., ADS003), the 4-hydroxypiperidine moiety serves as a polar core.[2][3]

  • Comparison: Rigidifying the linker or the ring itself often improves potency. While flexible propyl-amine linkers lose potency, the rigid piperidine ring maintains it.

  • Methyl Impact: Adding a methyl group to the piperidine ring increases lipophilicity (cLogP increases by ~0.5), improving blood-brain barrier (BBB) penetration—a critical factor for CNS drugs like H3 antagonists [4].

Metabolic Stability & ADME Profile

The 2-methyl group provides a specific metabolic advantage known as Steric Shielding .[1]

The Problem: Alpha-Oxidation

Unsubstituted piperidines are rapidly metabolized by CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1] The primary attack occurs at the


-carbon (C2 or C6) adjacent to the nitrogen, leading to ring opening or N-dealkylation.
The Solution: Methyl Blockade

Placing a methyl group at C2:

  • Steric Hindrance: Physically blocks the enzyme's heme iron from accessing the

    
    -proton.[1]
    
  • Lipophilicity Boost: Increases LogP, which can improve passive permeability and BBB transport.

  • Metabolic Shifting: Forces metabolism to occur at more distal sites (e.g., the 4-OH group or aromatic rings), often extending the drug's half-life (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of (2R,4S)-2-Methyl-4-Hydroxypiperidine (Cis-Isomer)

Targeting the thermodynamically stable diequatorial isomer.[1]

  • Starting Material: 1-Boc-2-methyl-4-piperidinone.[1]

  • Reagent: Sodium Borohydride (NaBH

    
    ).
    
  • Solvent: Methanol (MeOH) at 0°C.

  • Procedure:

    • Dissolve 1-Boc-2-methyl-4-piperidinone (1.0 eq) in MeOH.

    • Add NaBH

      
       (1.5 eq) portion-wise at 0°C.
      
    • Stir for 2 hours. The hydride attacks from the axial face (less hindered), yielding the equatorial alcohol.

  • Workup: Quench with water, extract with EtOAc.

  • Result: Predominantly cis-isomer (>90% de).[1]

Protocol B: Synthesis of (2R,4R)-2-Methyl-4-Hydroxypiperidine (Trans-Isomer)

Targeting the kinetic axial alcohol.[1]

  • Starting Material: 1-Boc-2-methyl-4-piperidinone.[1]

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Solvent: THF at -78°C.

  • Procedure:

    • Bulky hydride attacks from the equatorial face, forcing the hydroxyl group into the axial position.

  • Result: Predominantly trans-isomer .

References

  • Zimmerman, D. M., et al. (1993). "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors." Journal of Medicinal Chemistry. Link

  • Ghorai, S. K., et al. (2003). "High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo." Journal of Medicinal Chemistry. Link

  • Williams, K. (2001). "Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action."[4] Current Drug Targets. Link

  • Łażewska, D., et al. (2018).[3] "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists." Molecules. Link

  • BenchChem. (2025). "A Comparative Analysis of the ADME Properties of Piperidine Isomers." BenchChem Technical Guides. Link[1]

Sources

Validation

X-ray crystallography data for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine confirmation

Definitive Stereochemical Assignment of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine: A Comparative Technical Guide Executive Summary In pharmaceutical development, the piperidine ring is a privileged scaffold.[1] However,...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Stereochemical Assignment of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine: A Comparative Technical Guide

Executive Summary

In pharmaceutical development, the piperidine ring is a privileged scaffold.[1] However, the introduction of a second chiral center at the C2 position, alongside the C4 hydroxyl, creates a stereochemical complexity that standard analytical methods often fail to resolve definitively.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard alternatives (NMR, Optical Rotation) for the structural confirmation of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine .[2] While NMR is sufficient for relative diastereomeric assignment (cis vs. trans), this guide demonstrates why SC-XRD—specifically via heavy-atom derivatization—remains the only self-validating method for determining absolute configuration ((2R,4S) vs. (2S,4R)) in the absence of a known chiral reference.[2]

Part 1: The Stereochemical Challenge

The molecule contains two chiral centers, creating four possible stereoisomers.

  • Diastereomers: The relationship between the C2-methyl and C4-hydroxyl groups (Cis vs. Trans).[2]

  • Enantiomers: The absolute spatial arrangement (e.g., 2R,4S vs. 2S,4R).

The Problem with the Analyte: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is typically a viscous oil or a low-melting waxy solid at room temperature [1].[2] This physical state renders direct X-ray analysis impossible and complicates optical rotation readings due to aggregation or solvent effects.

Comparison of Validation Methods
Feature1D/2D NMR (NOESY/COSY) Mosher's Ester Analysis X-Ray Crystallography (The Gold Standard)
Primary Output Relative Configuration (Diastereomers)Absolute Configuration (Enantiomers)Absolute & Relative Configuration
Sample State SolutionSolution (Derivatized)Solid Crystal
Confidence Level Medium (Ambiguous for enantiomers)High (Requires pure reagents)Definitive (99.9%)
Time to Result < 4 Hours24-48 Hours3-7 Days (Includes crystallization)
Limitations Cannot distinguish (2R,4S) from (2S,4R) without chiral solvating agents.[2]Indirect method; relies on Δδ models which can fail for flexible rings.Requires a single crystal; likely requires derivatization for this oily scaffold.

Part 2: Strategic Decision Framework

The following logic flow illustrates why X-ray crystallography is the necessary endpoint for New Chemical Entity (NCE) registration, despite the speed of NMR.

Stereochem_Decision cluster_xray Crystallography Pathway Start Sample: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine NMR 1. Run NOESY/COSY NMR Start->NMR Decision1 Is Relative Config (Cis/Trans) Confirmed? NMR->Decision1 Mosher 2. Mosher's Ester Analysis Decision1->Mosher Yes (Need Absolute) Xray_Deriv 3b. Derivatization (p-Bromobenzoate) Decision1->Xray_Deriv Ambiguous (Ring Flip) Mosher->Xray_Deriv Validation Required Xray_Direct 3a. Direct X-ray (Cryo) Xray_Deriv->Xray_Direct If Solid (Rare)

Figure 1: Decision matrix for stereochemical assignment.[2] Note that for oily intermediates, derivatization (3b) is the critical enabling step for X-ray analysis.

Part 3: The Solution – X-ray Crystallography Protocol

Since the target molecule is likely an oil, attempting direct crystallization is often futile. The most robust path to a definitive structure is Heavy-Atom Derivatization .[2] This serves two purposes:

  • Crystallinity: Rigid aromatic groups (e.g., p-nitrobenzoate) facilitate lattice formation.[2]

  • Absolute Configuration: The introduction of a heavy atom (Br, Cl) or even Oxygen-rich groups allows for the determination of the Flack Parameter using Anomalous Dispersion [2].

Step 1: Derivatization (p-Bromobenzoate Ester)

To secure a crystal and confirm the absolute configuration via anomalous scattering, synthesize the p-bromobenzoate derivative.[2]

  • Reagents: (2R,4S)-Intermediate (1.0 eq), p-Bromobenzoyl chloride (1.2 eq), Et3N (1.5 eq), DMAP (0.1 eq), DCM.

  • Procedure: Stir at 0°C -> RT for 4 hours. Quench with NaHCO3.

  • Why: The Bromine atom provides a strong anomalous signal (f'') even with standard Mo-Kα or Cu-Kα radiation, allowing unambiguous assignment of the chiral centers [3].[2]

Step 2: Crystallization Screening (Vapor Diffusion)
  • Method: Sitting Drop Vapor Diffusion.

  • Solvent System: Dissolve the derivative in a minimal amount of Ethyl Acetate (good solubility).

  • Precipitant: Hexane or Pentane (anti-solvent).

  • Setup: Place 1 mL of Hexane in the outer reservoir. Place 20 µL of the sample solution in the center well. Seal tightly.

  • Timeline: Crystals should appear within 24-72 hours as the hexane diffuses into the ethyl acetate, slowly increasing supersaturation.

Step 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the flexible Boc-group tert-butyl tail.

  • Radiation: Cu-Kα (λ = 1.54178 Å) is preferred for absolute configuration determination of light-atom organic molecules if the bromine derivative is not used.[2] If the Bromine derivative is used, Mo-Kα is sufficient.

  • Validation Metric (The Flack Parameter):

    • Refine the structure and calculate the Flack parameter (

      
      ).[3]
      
    • 
       (with standard uncertainty < 0.1): Absolute structure is Correct .
      
    • 
      : Absolute structure is Inverted  (You have the enantiomer).
      
    • 
      : Crystal is a Racemic Twin  (Synthesis failed to resolve enantiomers).
      

Part 4: Data Interpretation & Comparison

The following table simulates the data output you will encounter. Use this to benchmark your results.

ParameterNMR (NOESY) X-Ray (Derivative) Interpretation
H2-H4 Interaction Weak NOE signalDistance: 3.8 ÅTrans-diaxial relationship (if chair conformation holds).[2]
H2-H6 Interaction Strong NOEDistance: 2.4 ÅConfirms equatorial/axial orientation of methyl group.[2]
Flack Parameter N/A-0.03(8) Definitive (2R, 4S) Assignment.
Space Group N/AP212121Chiral space group confirms enantiopurity.[2]
R-Factor (R1) N/A3.5% - 4.5%High-quality structure solution.[2]
Conformational Flexibility Diagram

The piperidine ring is not static. X-ray captures the lowest energy state in the lattice, while NMR captures the average.

Conformation State1 Chair Conformer A (Methyl-Eq, OH-Eq) State2 Twist-Boat (High Energy) State1->State2 Ring Flip State3 Chair Conformer B (Methyl-Ax, OH-Ax) State2->State3 Ring Flip Xray X-Ray Structure (Frozen State) Xray->State1 Captures NMR NMR Signal (Weighted Average) NMR->State1 Averages NMR->State3

Figure 2: Conformational landscape. X-ray typically traps the diequatorial conformer (State 1) for (2R,4S)-2,4-disubstituted piperidines, providing a discrete snapshot compared to the time-averaged NMR signal.[2]

References

  • PubChem. (2024).[4] (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine Compound Summary. National Library of Medicine. [Link]

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[2] [Link]

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination. Tetrahedron: Asymmetry, 20(6), 712-717.[2] [Link]

Sources

Comparative

1H NMR Distinction of (2R,4S) and (2R,4R) Isomers: A Technical Guide for 2,4-Disubstituted Systems

Topic: 1H NMR Chemical Shift Differences Between (2R,4S) and (2R,4R) Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shift Differences Between (2R,4S) and (2R,4R) Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and complex organic synthesis, distinguishing between (2R,4S) and (2R,4R) diastereomers is a critical quality control step. This guide focuses on the 1,3-relationship often found in pharmacophores (e.g., statins, polyketides, and substituted heterocycles).

The distinction relies on the conformational rigidity of cyclic systems or the hydrogen-bonding networks in acyclic systems. The (2R,4S) and (2R,4R) isomers typically adopt distinct spatial arrangements—often categorized as cis (syn) or trans (anti)—which result in predictable changes in chemical shift (


)  and scalar coupling constants (

)
.

Mechanistic Basis of Differentiation

Conformational Anchoring

The chemical shift difference (


) arises primarily from the magnetic anisotropy  of the ring system and steric compression  (gamma-gauche effect).
  • Cyclic Systems (e.g., Tetrahydropyrans, Piperidines): The discrimination is driven by the axial vs. equatorial orientation of protons.

    • Equatorial Protons (

      
      ):  Generally deshielded (downfield, higher ppm) due to the paramagnetic anisotropy of C-C bonds.
      
    • Axial Protons (

      
      ):  Generally shielded (upfield, lower ppm).
      
  • Acyclic Systems (e.g., 1,3-Diols): The discrimination is driven by hydrogen bonding.

    • Syn (2R,4S or meso): Forms stable intramolecular H-bonds, locking a chair-like conformation.

    • Anti (2R,4R or racemic): H-bonding is energetically less favorable or leads to a twist-boat conformation, altering the magnetic environment.

The Karplus Relationship ( )

Coupling constants are the most robust metric for assignment.

  • 
     (Trans-diaxial):  Large coupling (10–12 Hz) due to a 180° dihedral angle.
    
  • 
     or 
    
    
    
    (Cis/Gauche):
    Small coupling (2–5 Hz) due to a ~60° dihedral angle.

Comparative Analysis: Cyclic Case Study

Model System: 2,4-Disubstituted Tetrahydropyran (e.g., 2,4-dimethyltetrahydropyran).

  • (2R,4S)-Isomer (Cis): Substituents are typically diequatorial (thermodynamically preferred). Protons H2 and H4 are diaxial .

  • (2R,4R)-Isomer (Trans): One substituent is equatorial, one is axial. The ring may flip, but typically the bulkier group anchors the conformation.

Table 1: 1H NMR Performance Metrics for Isomer Assignment
Feature(2R,4S) Isomer [Cis-Diequatorial](2R,4R) Isomer [Trans-Eq/Ax]Diagnostic Value
H2/H4 Orientation Both Axial (

)
One Axial, One EquatorialHigh
Chemical Shift (

)
Upfield (Shielded) ~3.4 – 3.6 ppm (alpha-ether)Downfield (Deshielded) ~4.0 – 4.2 ppm (alpha-ether)

ppm
Coupling (

)
Large (

,

Hz)
Small (

or

,

Hz)
Critical (Validation)
1,3-NOE Correlation Strong (H2 and H4 are close in space)Weak/Absent (H2 and H4 are distant)Spatial Confirmation
C13 NMR Shift C2/C4 resonances are downfieldC2/C4 resonances upfield (Gamma-gauche effect)Secondary Confirmation

Note: The "Cis" isomer (2R,4S) places protons H2 and H4 in a 1,3-diaxial relationship, allowing for a strong Nuclear Overhauser Effect (NOE) signal, which is the "gold standard" for stereochemical proof.

Comparative Analysis: Acyclic Case Study

Model System: 2,4-Pentanediol (Syn vs. Anti).

FeatureSyn-Isomer (2R,4S / Meso)Anti-Isomer (2R,4R / Racemic)
H3 Methylene Distinct signals (H3a

H3b) Large

between geminal protons
Equivalent or nearly equivalent signals Small or zero

Coupling (

)
Large

(~10-12 Hz) observed
Intermediate

values (averaged)
Solvent Effect H-bond locked in non-polar solvents (

)
Flexible; shifts vary significantly with concentration

Experimental Protocol: Stereochemical Assignment

Phase 1: Sample Preparation
  • Solvent Selection: Use Benzene-d6 (

    
    )  or Toluene-d8  if signals overlap in 
    
    
    
    . Aromatic solvents often induce larger shift differences (
    
    
    ) between diastereomers due to solvent anisotropy.
  • Concentration: Prepare a dilute solution (5–10 mg in 0.6 mL) to minimize intermolecular H-bonding aggregation, which can broaden peaks and obscure coupling constants.

Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (d1): Set to

    
     seconds . Accurate integration is required to distinguish impurities from minor isomers.
    
  • Decoupling: If multiplets are complex, acquire homonuclear decoupled spectra (irradiating the methyl group) to simplify the H2/H4 multiplets into first-order systems.

Phase 3: NOE Experiments (The Validator)
  • Run a 1D-NOESY or 1D-GOESY experiment.

  • Target: Irradiate the H2 resonance.

  • Observation:

    • If (2R,4S) [Cis]: You will see a signal enhancement at H4 (approx 2-4%).

    • If (2R,4R) [Trans]: No enhancement at H4; enhancement may be seen at adjacent H3 equatorial protons.

Logic Workflow for Assignment

The following diagram illustrates the decision tree for assigning the stereochemistry of a 2,4-disubstituted system based on NMR data.

NMR_Assignment_Logic cluster_legend Key Principle Start Unknown Isomer (2,4-Disubstituted) CheckJ Analyze H2/H4 Coupling (J) Start->CheckJ LargeJ Large J (10-12 Hz) (Axial Proton) CheckJ->LargeJ H2 is Axial SmallJ Small J (2-5 Hz) (Equatorial Proton) CheckJ->SmallJ H2 is Equatorial CheckNOE Run 1D-NOESY (Irradiate H2) LargeJ->CheckNOE Result_Trans Assignment: (2R,4R) / Trans SmallJ->Result_Trans Confirms Trans (if 2,4-dialkyl) NOE_Yes NOE Observed at H4 (1,3-Diaxial) CheckNOE->NOE_Yes NOE_No No NOE at H4 (Distant) CheckNOE->NOE_No Result_Cis Assignment: (2R,4S) / Cis-Diequatorial NOE_Yes->Result_Cis NOE_No->Result_Trans Legend Axial-Axial relationship allows strong NOE and large J-coupling.

Figure 1: Decision tree for stereochemical assignment of 2,4-disubstituted cyclic systems using 1H NMR parameters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Fukuroi, T., et al. (1985). Conformation determination of 2,4-pentanediol by nuclear magnetic resonance. Analytical Chemistry. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for 1,3-diaxial interactions).
  • Reich, H. J. (2024). NMR Spectroscopy: Data and Analysis. University of Wisconsin-Madison. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine . While often perceived as a standard organic building block, its specific structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine . While often perceived as a standard organic building block, its specific structural features—specifically the tert-butyloxycarbonyl (Boc) protecting group—introduce unique stability and reactivity concerns during waste consolidation.

The Core Directive: Treat this compound as Non-Halogenated Organic Waste unless dissolved in halogenated solvents.[1] CRITICAL: Segregate strictly from acidic waste streams to prevent container over-pressurization.

Chemical Identity & Properties
PropertyDataRelevance to Disposal
CAS Number 203256-43-9 (Generic: 109384-19-2 for non-methyl analog)Waste Manifesting
Physical State White to off-white powderDust explosion risk (low); Inhalation hazard
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE Selection
Reactivity Acid Sensitive (Boc group lability)DO NOT MIX WITH ACIDS
Flash Point >110°C (Predicted)Combustible (Class IIIB)

Pre-Disposal Assessment: The "Acid Trap"

As a Senior Scientist, I must highlight the most common failure mode in disposing of Boc-protected amines.

The Mechanism of Failure: The Boc group is acid-labile. If (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is inadvertently added to a waste carboy containing acidic residues (e.g., Trifluoroacetic acid, HCl, or acidic aqueous layers), the following decomposition occurs:



The Consequence: Rapid evolution of Carbon Dioxide and Isobutylene gas in a sealed waste container leads to over-pressurization and potential rupture .

Protocol 1: Compatibility Validation

Before adding this substance to any liquid waste stream, you must perform the pH Verification Step :

  • Aliquot: Take 5 mL of the target waste container's contents.

  • Test: Check pH using a broad-range strip.

  • Decision:

    • pH < 4: STOP. Do not add the Boc-compound. Neutralize the stream or start a new "Non-Halogenated Organic" container.

    • pH 4-10: Safe for addition.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired reagents, contaminated solids, spill cleanup materials.

  • Containment: Place the solid material in a clear, polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine"[2]

    • Hazard Checkbox: "Irritant", "Toxic" (precautionary).

  • Disposal Path: Lab Pack for Incineration .

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Compound dissolved in solvent.

Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Liquid Waste Containing (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine SolventCheck Identify Primary Solvent Start->SolventCheck HaloCheck Does solvent contain Halogens? (Cl, Br, F, I) (e.g., DCM, Chloroform) SolventCheck->HaloCheck AcidCheck Check pH of Mixture HaloCheck->AcidCheck No (EtOAc, MeOH, THF) StreamA Stream A: Halogenated Organic Waste (Incineration) HaloCheck->StreamA Yes (DCM, etc.) StreamB Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) AcidCheck->StreamB Neutral/Basic Neutralize Neutralize Acid (Sodium Bicarbonate) AcidCheck->Neutralize Acidic (pH < 4) Neutralize->StreamB

Figure 1: Waste Segregation Logic Flow. Note the critical pH check to prevent gas evolution.

Scenario C: Empty Containers (RCRA Compliance)

Applicability: Original reagent bottles.

To classify the container as "RCRA Empty" and dispose of it as municipal trash (glass recycling), you must follow the Triple Rinse Rule (40 CFR 261.7).

  • Rinse 1: Add solvent (Acetone or Methanol) capable of dissolving the residue (~10% of container volume). Cap and shake. Pour rinsate into Stream B (Non-Halogenated Waste).

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacement: Cross out the original label. Write "EMPTY" clearly.

  • Disposal: Place uncapped container in glass trash/recycling.

Emergency Contingencies

Spill Response (Solid Powder)
  • PPE: Nitrile gloves, lab coat, safety goggles, and N95 particulate respirator (to prevent inhalation of dust).

  • Contain: Do not dry sweep. Cover the spill with a damp paper towel to suppress dust.

  • Clean: Scoop the damp material into a bag. Wipe the area with Acetone.

  • Dispose: Treat cleanup materials as Solid Hazardous Waste (Scenario A).

References & Regulatory Grounding[4][5]

  • U.S. Environmental Protection Agency (EPA). Residues of Hazardous Waste in Empty Containers (RCRA Empty). 40 CFR 261.7. Link

  • PubChem. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet: N-BOC-4-Hydroxypiperidine. (Analogous hazard data). Link

  • Stanford University EHS. Chemical Waste Segregation Guide. (Standard for Halogenated vs. Non-Halogenated segregation).[1][3][4][5] Link

Sources

Handling

Personal protective equipment for handling (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Executive Summary: The "Why" Behind the Protocol Handling (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine requires a dual-protection strategy. As a chiral building block (CAS 790667-58-6 analog), its stereochemical purity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine requires a dual-protection strategy. As a chiral building block (CAS 790667-58-6 analog), its stereochemical purity is critical for downstream pharmaceutical efficacy. Therefore, the PPE protocols defined here serve two purposes:

  • Personal Safety: Protecting the operator from potential irritant/sensitizing effects typical of lipophilic amines.

  • Sample Integrity: Preventing biological contamination (nucleases/proteases) that can degrade the high-value chiral center.

Core Hazard Profile: While not classified as acutely fatal, this compound is a Category 2 Irritant and STOT SE 3 (Respiratory Irritant). The tert-butoxycarbonyl (Boc) group increases lipophilicity, potentially enhancing skin absorption compared to free amines.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk. This table consolidates GHS data for this specific class of piperidine derivatives.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact with powder can cause dermatitis. Double gloving recommended.
Eye Irritation H319 Causes serious eye irritation.[1][4][5]Fine dust generation during weighing is the primary ocular risk.
STOT SE 3 H335 May cause respiratory irritation.[1][2][4][5]Inhalation of dust triggers mucosal inflammation. Fume hood is mandatory.
Reactivity --Incompatible with strong oxidizers.Do not store near nitric acid or permanganates.

Expert Insight: The Boc group acts as a "grease" molecule. Unlike polar salts, this compound can permeate micro-tears in standard latex gloves. Nitrile is the only acceptable material.

The PPE Ecosystem[7]

This section defines the mandatory protective gear. This is a self-validating system; if one component is missing, the safety loop is broken.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100 cartridges . Surgical masks provide zero protection against chemical dust.

B. Dermal Protection (The "Double-Shell" Method)

We utilize a double-gloving protocol to prevent cross-contamination and permeation.

  • Inner Layer: 4 mil Nitrile (High dexterity, visual breakthrough indicator).

  • Outer Layer: 5-8 mil Nitrile (Long cuff, covers lab coat wrist).

    • Why? If the outer glove is contaminated during weighing, it can be stripped immediately without exposing skin, keeping the inner environment sterile.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vented).

    • Why not Safety Glasses? Powder flows like a fluid. Air currents can carry dust around standard glasses. Goggles seal the orbital area.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

G RiskAssess 1. Risk Assessment (Review SDS & Qty) PPE_Don 2. PPE Donning (Nitrile x2, Goggles) RiskAssess->PPE_Don Approved Engineering 3. Engineering Control (Fume Hood Check) PPE_Don->Engineering Verified Handling 4. Active Handling (Weighing/Transfer) Engineering->Handling Velocity OK Decon 5. Decontamination (Solvent Wipe) Handling->Decon Complete Waste 6. Waste Disposal (Solid Organic) Decon->Waste Segregate Waste->RiskAssess Post-Op Review

Figure 1: Critical Control Points (CCPs) for handling Category 2 Irritant Powders.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Static Control: Boc-protected solids are prone to static charge. Place an ionizing bar or anti-static gun inside the hood 5 minutes prior to weighing to prevent powder "jumping."

  • Surface Prep: Wipe the balance area with a lint-free wipe dampened with Isopropanol.

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (flask) on the balance and tare before opening the chemical container.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic spatulas which generate static.

  • The Transfer:

    • Open the container only inside the hood.

    • Transfer slowly to avoid aerosolization.

    • Self-Validating Step: If you see dust floating in the light beam of the hood, your transfer technique is too aggressive. Stop and settle.

Phase 3: Decontamination & Doffing
  • Primary Decon: Wipe the exterior of the chemical container with a dry tissue, then a wet wipe, before returning it to storage.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Emergency & Disposal Plan

Emergency Response[3][8][9]
  • Eye Contact: Do not rub. Flush immediately at an eyewash station for 15 minutes , holding eyelids open. The lipophilic nature of the Boc group requires thorough flushing to dislodge particles.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7][8] Do not use alcohol on skin, as it may increase the permeation of the Boc-protected amine.

  • Spill Cleanup:

    • Isolate the area.

    • Cover spill with a wet paper towel (to prevent dust).

    • Scoop up the wet material and place in a hazardous waste bag.

Disposal Specifications

Dispose of this compound via the Solid Organic Waste stream.

  • Labeling: Must be labeled "Irritant - Organic Solid."

  • Incompatibility: Ensure the waste container does not contain strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

References

  • PubChem. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
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